molecular formula C11H11F3N2O B2974476 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine CAS No. 2325154-90-1

3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine

Cat. No.: B2974476
CAS No.: 2325154-90-1
M. Wt: 244.217
InChI Key: RTLYDOFSGSXYMB-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine is a fluorinated chemical building block designed for advanced pharmaceutical research and development. This compound integrates two privileged structural motifs: a 4,4-difluoropiperidine group and a 5-fluoropyridine ring, linked by a stable carbonyl bridge. The 4,4-difluoropiperidine moiety is a well-established scaffold in medicinal chemistry, frequently employed to enhance the metabolic stability, binding affinity, and selectivity of drug candidates . Its utility is demonstrated in the development of targeted therapies, such as potent and selective dopamine D4 receptor antagonists investigated for treating neurological disorders . The primary research application of this compound is as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure makes it particularly valuable for constructing potential enzyme inhibitors or receptor modulators. The carbonyl group offers a reactive site for further derivatization, allowing researchers to conjugate the molecule to various other chemical entities. The incorporation of fluorine atoms is a common strategy to fine-tune key properties of a compound, including its lipophilicity, membrane permeability, and overall metabolic profile. As with all specialized research chemicals, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific Safety Data Sheet (SDS) for proper handling, storage, and disposal protocols prior to use.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-9-5-8(6-15-7-9)10(17)16-3-1-11(13,14)2-4-16/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLYDOFSGSXYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols or carboxylic acids.

Scientific Research Applications

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes.

    Industrial Applications: The compound is also explored for its potential use in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and carbonyl group play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine (CAS 2138091-83-3)
  • Structure : Features a methylene linker between the difluoropiperidine and 5-fluoropyridine.
  • Molecular Formula : C₁₁H₁₃F₃N₂ (identical to the target compound).
2-(2,4-Difluorophenyl)-5-fluoropyridine (CAS 1426047-01-9)
  • Structure : A difluorophenyl group replaces the difluoropiperidine-carbonyl moiety.
  • Molecular Weight : 209.17 g/mol (vs. ~230 g/mol for the target compound).
  • Applications : Used in dye-sensitized solar cells (DSSCs) and as a photoredox catalyst ligand. The absence of a piperidine ring reduces steric bulk, favoring applications in materials science over medicinal chemistry .
(E)-3-Fluoro-5-(4-methylpent-2-en-2-yl)pyridine (4g)
  • Structure : Contains an alkenyl substituent instead of a piperidine-carbonyl group.
  • Properties : Lower molecular weight (180.12 g/mol) and higher hydrophobicity due to the alkyl chain. Lacks the hydrogen-bonding capability of the carbonyl group, limiting utility in drug design .

Piperidine/Carbonyl-Containing Analogues

3-Chloro-2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine
  • Structure : Shares the 4,4-difluoropiperidine-1-carbonyl group but attached to a pyrrolidine and chlorinated pyridine.
1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-N-[[5-methyl-6-(methylamino)-2-pyridinyl]methyl]-4-piperidinemethanamine (F13714)
  • Structure: A complex derivative with multiple fluorinated and methylamino groups.

Physicochemical and Pharmacological Properties

Electronic and Lipophilic Profiles

  • Target Compound: The carbonyl group increases polarity (logP estimated ~1.5–2.0), while the difluoropiperidine enhances lipophilicity. This balance may improve membrane permeability compared to non-fluorinated analogs .
  • Comparison :
    • 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine : Higher logP (~2.5) due to the methylene linker, reducing aqueous solubility.
    • 2-(2,4-Difluorophenyl)-5-fluoropyridine : Lower logP (~2.0) but lacks the piperidine ring’s rigidity .

Biological Activity

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with fluorine atoms, which is significant for its biological activity. The presence of both the piperidine and pyridine moieties contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many fluorinated pyridines have demonstrated efficacy against various cancer cell lines.
  • Antiviral Properties : Compounds with piperidine scaffolds have shown promise in inhibiting viral replication.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in disease processes.

Anticancer Activity

A study evaluating the anticancer effects of related compounds showed that derivatives with fluorinated piperidine structures exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

CompoundIC50 (µM)Cell Line
5-FU17.02MCF-7
5-FU11.73MDA-MB-231
Target Compound0.87 - 12.91MCF-7 & MDA-MB-231

Antiviral Activity

In another investigation, a related compound demonstrated superior antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. The study reported a significant reduction in viral load in infected mice, confirming the compound's direct effect on viral replication .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of critical enzymes such as EGFR. Research has shown that certain piperidine derivatives can inhibit EGFR phosphorylation and induce apoptosis in cancer cells harboring specific mutations .

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound has favorable bioavailability and clearance rates. For instance, clearance was measured at approximately 82.7 mL/h/kg after intravenous administration, with an oral bioavailability of about 31.8% . Furthermore, toxicity assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg .

Q & A

Q. What methodologies are recommended for synthesizing 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine, and how can fluorination steps be optimized?

Answer: A rational synthesis route involves coupling 4,4-difluoropiperidine with 5-fluoropyridine-3-carboxylic acid via an acyl chloride intermediate. Fluorination optimization includes:

  • Step 1: Prepare 5-fluoropyridine-3-carboxylic acid chloride using thionyl chloride (SOCl₂) at 60–70°C for 2 hours.
  • Step 2: React the acyl chloride with 4,4-difluoropiperidine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.
  • Fluorination Optimization: Use potassium fluoride (KF) or Selectfluor® as fluorinating agents in DMF at 80°C, monitoring progress via <sup>19</sup>F NMR to minimize byproducts .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm piperidine ring substitution (4,4-difluoro) via coupling constants (e.g., <sup>2</sup>JF-F = 150–160 Hz) and carbonyl resonance at δ ~165 ppm.
  • X-ray Crystallography: Use slow vapor diffusion in ethyl acetate/hexane to obtain single crystals for unambiguous confirmation of the 3D structure .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> with <1 ppm error.

Q. What experimental protocols are suitable for determining the compound’s physicochemical properties (e.g., solubility, logP)?

Answer:

  • Solubility: Perform shake-flask assays in PBS (pH 7.4) and DMSO, using HPLC-UV quantification (λ = 254 nm).
  • logP: Use reversed-phase HPLC with a C18 column, comparing retention times against standard compounds with known logP values .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers investigate the compound’s metabolic stability in hepatic microsomes?

Answer:

  • Protocol: Incubate 10 µM compound with human liver microsomes (HLMs) in NADPH-regenerating buffer at 37°C.
  • Sampling: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
  • Analysis: Use LC-MS/MS (e.g., Q-TOF) to detect parent compound depletion and metabolite formation (e.g., hydroxylation at the pyridine ring). Include verapamil as a positive control .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated piperidine derivatives?

Answer:

  • In Silico Screening: Use tools like ProTox-II to predict hepatotoxicity and compare with experimental data.
  • In Vitro Validation: Conduct MTT assays on HepG2 cells (24–72 hours) with dose-response curves (1–100 µM). Pair with Ames tests for mutagenicity assessment .
  • Mechanistic Studies: Perform reactive oxygen species (ROS) assays using DCFH-DA fluorescence to assess oxidative stress contributions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition potential?

Answer:

  • Kinase Panel Screening: Test against a 50-kinase panel (e.g., Eurofins) at 1 µM. Prioritize hits with >50% inhibition.
  • Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ, PDB: 1E7U). Focus on fluoropiperidine’s role in hydrophobic interactions .
  • Mutagenesis Validation: Generate kinase mutants (e.g., K833A in PI3Kγ) to confirm binding hypotheses.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated heterocycles?

Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to optimize reaction time, temperature, and catalyst loading.
  • Byproduct Analysis: Employ GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry.
  • Cross-Validation: Compare yields under inert (N₂) vs. ambient conditions to assess oxygen sensitivity .

Q. What experimental controls are critical when evaluating the compound’s stability in biological matrices?

Answer:

  • Matrix Controls: Include blank plasma/buffer samples spiked with compound to differentiate matrix effects.
  • Stability Criteria: Define thresholds (e.g., <15% degradation over 24 hours at 4°C).
  • Internal Standards: Use deuterated analogs (e.g., d₃-5-fluoropyridine) to normalize LC-MS/MS quantification .

Methodological Recommendations

  • Synthetic Reproducibility: Document inert atmosphere conditions (e.g., glovebox) for moisture-sensitive steps .
  • Toxicology: Prioritize OECD guidelines for acute oral toxicity (Test No. 423) if in vivo studies are planned .
  • Data Transparency: Share raw NMR/MS files in public repositories (e.g., Zenodo) to enable independent verification .

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